![molecular formula C19H23N3O4S B2675740 1-(3-{3-[(Ethylsulfonyl)amino]phenyl}-5-(2-furyl)-2-pyrazolinyl)butan-1-one CAS No. 927145-39-9](/img/structure/B2675740.png)
1-(3-{3-[(Ethylsulfonyl)amino]phenyl}-5-(2-furyl)-2-pyrazolinyl)butan-1-one
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Description
1-(3-{3-[(Ethylsulfonyl)amino]phenyl}-5-(2-furyl)-2-pyrazolinyl)butan-1-one, also known as EAPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential anticancer activity. A study found that a series of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones, which may include the compound , showed promising results against the lung carcinoma cell line (A549) . The cytotoxic effect of these chalcones was measured using an MTT assay .
Anti-inflammatory and Analgesic Activities
Indole derivatives, which may include the compound , have been reported to exhibit anti-inflammatory and analgesic activities . These activities were compared with those of indomethacin and celecoxib .
Urease Inhibition
A study explored the synthetic chemistry of phenyl-3-(5-aryl-2-furyl)-2-propen-1-ones as urease inhibitors . The most active urease inhibitors in the series included 2,5-dichloro functionality, containing 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one .
Protodeboronation
Pinacol boronic esters, which may include the compound , are highly valuable building blocks in organic synthesis . A study reported the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
Antiviral Activity
Indole derivatives, which may include the compound , have been reported to exhibit antiviral activity . These derivatives were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Antioxidant Activity
Indole derivatives, which may include the compound , have been reported to exhibit antioxidant activity . These derivatives were prepared and investigated in vitro for their antioxidant activity .
properties
IUPAC Name |
N-[3-[2-butanoyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-3-7-19(23)22-17(18-10-6-11-26-18)13-16(20-22)14-8-5-9-15(12-14)21-27(24,25)4-2/h5-6,8-12,17,21H,3-4,7,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLHNZLYUVLDRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)CC)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1-butyryl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide |
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